molecular formula C16H11N3O2S2 B277070 N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide

N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide

Cat. No. B277070
M. Wt: 341.4 g/mol
InChI Key: JFRWRNHOJWVDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide, also known as BQS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BQS is a heterocyclic compound that consists of a quinoline ring fused with a benzothiazole ring and a sulfonamide group attached to the quinoline ring. In

Mechanism Of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can lead to the generation of reactive oxygen species (ROS). ROS can cause oxidative damage to cells, which can result in cell death. N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the generation of ROS, and the induction of cell death. N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide is its high selectivity for metal ions, which makes it a useful tool for the detection of these ions in biological samples. N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide is also relatively easy to synthesize and has a high degree of purity. However, N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has some limitations, including its potential toxicity and the need for specialized equipment to detect fluorescence.

Future Directions

There are several future directions for research on N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide. One area of interest is the development of new fluorescent probes based on N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide that can detect other metal ions or molecules of biological interest. Another area of interest is the use of N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide in photodynamic therapy, where it may be possible to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide and its potential applications in the treatment of diseases.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide can be synthesized using a multi-step process that involves the reaction of 8-aminoquinoline with 2-mercaptobenzothiazole and sulfonyl chloride. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then treated with a base to yield the final product. The purity of N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper and zinc. N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide can selectively bind to these metal ions and emit fluorescence, which can be detected using spectroscopic techniques. N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent to destroy cancer cells.

properties

Product Name

N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide

Molecular Formula

C16H11N3O2S2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)quinoline-8-sulfonamide

InChI

InChI=1S/C16H11N3O2S2/c20-23(21,14-9-3-5-11-6-4-10-17-15(11)14)19-16-18-12-7-1-2-8-13(12)22-16/h1-10H,(H,18,19)

InChI Key

JFRWRNHOJWVDLQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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